molecular formula C22H20ClN5O2S B2355406 N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea CAS No. 1251629-86-3

N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea

Cat. No. B2355406
CAS RN: 1251629-86-3
M. Wt: 453.95
InChI Key: VNVPHAFNPSKRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They have been widely studied due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . For instance, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .


Molecular Structure Analysis

The structure of these compounds is typically confirmed by spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .


Chemical Reactions Analysis

In the synthesis process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .


Physical And Chemical Properties Analysis

Oxadiazoles are known to possess two carbon atoms, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Scientific Research Applications

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-11-16(23)6-5-14(17)2/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVPHAFNPSKRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.